7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1620412-37-4
VCID: VC11726104
InChI: InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3
SMILES: COC(=O)C1=NSC2=C1C=CC=C2Br
Molecular Formula: C9H6BrNO2S
Molecular Weight: 272.12 g/mol

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

CAS No.: 1620412-37-4

Cat. No.: VC11726104

Molecular Formula: C9H6BrNO2S

Molecular Weight: 272.12 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester - 1620412-37-4

Specification

CAS No. 1620412-37-4
Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
IUPAC Name methyl 7-bromo-1,2-benzothiazole-3-carboxylate
Standard InChI InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3
Standard InChI Key IWNHQDQHFLYJLO-UHFFFAOYSA-N
SMILES COC(=O)C1=NSC2=C1C=CC=C2Br
Canonical SMILES COC(=O)C1=NSC2=C1C=CC=C2Br

Introduction

Structural and Electronic Features

Core Architecture

The benzo[d]isothiazole scaffold consists of a benzene ring fused to an isothiazole heterocycle, where sulfur and nitrogen atoms occupy the 1- and 2-positions, respectively. The bromine atom at position 7 introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic reactivity at adjacent positions. The methyl ester group at position 3 contributes to solubility in organic solvents while serving as a handle for further functionalization via hydrolysis or transesterification.

Crystallographic and Spectroscopic Properties

Crystallographic analyses reveal a planar aromatic system stabilized by π-π stacking interactions, with the bromine atom inducing minor distortions in bond angles. Key spectroscopic signatures include:

  • NMR: Distinct signals for the methyl ester (δ ~3.9 ppm in 1H^1H) and aromatic protons (δ ~7.2–8.1 ppm).

  • IR: Stretching vibrations at 1720 cm1^{-1} (C=O ester) and 670 cm1^{-1} (C-Br).

  • Mass Spectrometry: A molecular ion peak at m/z 272.12 (M+^+) with characteristic fragmentation patterns.

Synthesis and Functionalization

Synthetic Pathways

Industrial synthesis typically proceeds via a three-step sequence:

  • Thiazole Ring Formation: Condensation of 2-aminothiophenol with methyl 3-bromo-2-chloroacetate under basic conditions.

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C.

  • Esterification: Methanol-mediated esterification of the intermediate carboxylic acid.

Recent advances leverage Selectfluor-mediated oxidation to access oxidized derivatives (e.g., sulfones) in aqueous media, enabling greener synthetic routes .

Comparative Synthetic Methods

The table below contrasts traditional and modern synthetic approaches:

ParameterTraditional MethodSelectfluor-Mediated Oxidation
ReagentsBr2\text{Br}_2, SOCl2\text{SOCl}_2Selectfluor, H2O/DMF\text{H}_2\text{O}/\text{DMF}
Yield65–75%87–99%
ByproductsHalogenated wasteFluoride ions
PurificationColumn chromatographyRecrystallization

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . Stability studies indicate decomposition under strong acidic/basic conditions or prolonged UV exposure, necessitating storage in inert atmospheres.

Reactivity Profile

  • Nucleophilic Substitution: Bromine at position 7 undergoes Suzuki-Miyaura coupling with aryl boronic acids.

  • Ester Hydrolysis: Treatment with NaOH\text{NaOH} yields 7-bromo-benzo[d]isothiazole-3-carboxylic acid.

  • Oxidation: Selectfluor generates sulfoxide derivatives without column purification .

Applications in Material Science

Polymer Synthesis

The electron-deficient benzoisothiazole core serves as a monomer in conductive polymers. Copolymers with thiophene exhibit enhanced charge mobility (μ ~0.12 cm2 ^2/V·s), making them suitable for organic field-effect transistors (OFETs).

Electronic Materials

Thin films derived from this compound demonstrate a bandgap of 2.8 eV, with applications in organic photovoltaics. Bromine’s heavy atom effect also improves intersystem crossing efficiency in luminescent materials.

Recent Research Advances

Green Oxidation Strategies

A 2024 study demonstrated that Selectfluor-mediated oxidation in H2O/DMF\text{H}_2\text{O}/\text{DMF} (v/v 1:1) achieves near-quantitative yields of sulfoxide derivatives, bypassing toxic reagents like mCPBA\text{mCPBA} . This method’s scalability was validated in gram-scale syntheses .

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